H-Tyr-Phe-Phe-acetate structure and chemical properties
H-Tyr-Phe-Phe-acetate structure and chemical properties
Structural Dynamics, Synthesis Protocols, and Supramolecular Utility
Executive Summary
H-Tyr-Phe-Phe-acetate (YFF) is a hydrophobic tripeptide salt comprising L-tyrosine and two L-phenylalanine residues. While the diphenylalanine (FF) motif is widely recognized as the core driver of Alzheimer’s
Molecular Architecture & Physicochemical Profile
The H-Tyr-Phe-Phe-acetate complex is defined by its amphiphilic but predominantly hydrophobic character, driven by a high density of aromatic rings.
1.1 Chemical Identity[1]
-
Sequence: H-Tyr-Phe-Phe-OH (Acetate Salt)
-
Molecular Formula (Free Base):
-
Molecular Weight (Free Base): ~475.54 g/mol
-
Counterion: Acetate (
). Stoichiometry is typically 1:1 or 1:2 depending on pH and isolation method. -
Isoelectric Point (pI): ~5.5 (Predicted).
1.2 Structural Mechanics
The utility of YFF stems from the interplay between its three aromatic residues.
-
Stacking: The C-terminal Phe-Phe (FF) motif drives rapid self-assembly into nanotubes and fibrils via T-shaped (edge-to-face) interactions, similar to the diphenylalanine structural motif found in the Alzheimer's
-amyloid polypeptide. -
Tyrosine Functionality: The N-terminal Tyrosine adds a phenolic hydroxyl group (-OH). This allows for:
-
H-Bonding: Stabilization of supramolecular networks.
-
Redox Activity: Potential for cross-linking via dityrosine formation under oxidative conditions.
-
Ion Coordination: Enhanced binding affinity for metal ions compared to the pure FF dimer.
-
Table 1: Physicochemical Properties of H-Tyr-Phe-Phe-Acetate
| Property | Value/Description | Relevance |
| Hydrophobicity | High (GRAVY score > 0) | Drives self-assembly in aqueous media; challenges solubility. |
| Solubility (Water) | Low (< 1 mg/mL at neutral pH) | Requires organic co-solvents (DMSO, HFIP) or pH adjustment for initial dissolution. |
| Solubility (Acidic) | Moderate | Protonation of N-terminus aids solubility. |
| Counterion Toxicity | Acetate: Low | Preferred for cell culture and in vivo studies (unlike TFA). |
| Secondary Structure | Tendency to form amyloid-like fibrils. |
Supramolecular Chemistry: The "FF" Engine
The primary research interest in YFF lies in its ability to self-organize. Unlike random coil peptides, YFF acts as a "molecular Lego" block.
2.1 Self-Assembly Pathway
The assembly is entropically driven by the exclusion of water from the hydrophobic Phe-Phe interface, followed by enthalpic stabilization via intermolecular hydrogen bonds between the peptide backbones.
Figure 1: Hierarchical self-assembly mechanism of aromatic tripeptides. The transition from monomer to hydrogel is triggered by solvent polarity changes.
Synthesis & Purification Protocol (TFA to Acetate Exchange)
Standard Solid Phase Peptide Synthesis (SPPS) yields peptides as Trifluoroacetate (TFA) salts. TFA is cytotoxic and can artificially stabilize secondary structures, skewing experimental results. Conversion to acetate is mandatory for biological assays.
3.1 Synthesis Workflow (Fmoc-SPPS)
-
Resin: 2-Chlorotrityl chloride resin (prevents racemization of C-terminal Phe).
-
Coupling: HBTU/DIEA or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5%
.
3.2 Protocol: TFA to Acetate Salt Exchange
This protocol ensures >95% replacement of TFA with Acetate.[2]
Materials:
-
Strong Anion Exchange Resin (e.g., Dowex 1x8, chloride form).
-
1.0 M Sodium Acetate (NaOAc).
-
Acetic Acid (0.1 M).
Step-by-Step Methodology:
-
Resin Preparation:
-
Pack a glass column with the anion exchange resin (approx. 10g resin per 1g peptide).
-
Wash resin with HPLC-grade water (5 column volumes).
-
Activation: Elute with 1.0 M Sodium Acetate (10 column volumes) to convert the resin to the Acetate form.
-
Equilibration: Wash with distilled water until the eluate pH is neutral.
-
-
Sample Loading:
-
Dissolve the crude Peptide-TFA salt in a minimum volume of water (or 5% Acetic Acid if solubility is poor).
-
Load the peptide solution onto the column at a slow flow rate (0.5 mL/min).
-
-
Elution:
-
Elute with water or 0.1 M Acetic Acid.
-
Collect fractions and monitor UV absorbance at 280 nm (Tyrosine/Phenylalanine absorption).
-
-
Lyophilization:
-
Pool peptide-containing fractions.[3]
-
Freeze in liquid nitrogen and lyophilize for 48 hours.
-
Result: H-Tyr-Phe-Phe-Acetate (White fluffy powder).
-
Figure 2: Ion-exchange chromatography workflow for converting cytotoxic TFA salts to biocompatible acetate salts.
Analytical Profiling & Quality Control
Trustworthiness in peptide science requires rigorous characterization.
-
HPLC: Use a C18 reverse-phase column.[4]
-
Mobile Phase A: Water + 0.1% Acetic Acid (Avoid TFA if checking for counterion, though TFA is standard for sharpness).
-
Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.
-
Gradient: 5-95% B over 30 mins. YFF is hydrophobic and will elute late.
-
-
Mass Spectrometry (ESI-MS):
-
Expected
Da.
-
-
Solubility Check:
-
Dissolve 1 mg in 10
L DMSO, then dilute with PBS. If turbidity occurs, the concentration exceeds the critical aggregation concentration (CAC).
-
Applications in Drug Development[5][6]
5.1 Amyloid Inhibition Models
YFF serves as a minimal model for investigating the kinetics of amyloid formation. The "FF" core mimics the
5.2 Hydrogel Scaffolds
Under specific conditions (e.g., solvent switch from HFIP to water), YFF can form supramolecular hydrogels.
-
Mechanism: The high aspect ratio of the self-assembled nanotubes entraps water.
-
Utility: These hydrogels are biodegradable and can be used for sustained drug release. The acetate salt form ensures that the local pH within the hydrogel remains physiological, preventing tissue necrosis upon implantation.
References
-
Gazit, E. (2003). "A possible role for pi-stacking in the self-assembly of amyloid fibrils." FASEB Journal. Link (Establishes the foundational role of the Phe-Phe motif in self-assembly).
-
Sikora, K., et al. (2018).[5] "Elimination and Exchange of Trifluoroacetate Counter-ion from Cationic Peptides: A Critical Evaluation of Different Approaches." International Journal of Peptide Research and Therapeutics. Link (Authoritative protocol for TFA/Acetate exchange).
-
Adler-Abramovich, L., & Gazit, E. (2014). "The physical properties of the diphenylalanine scaffold." Journal of Peptide Science. Link (Detailed review of FF-based materials).
-
LifeTein Technical Support. "TFA Removal Service: Switch to Acetate or HCl Salt Form." LifeTein Protocols. Link (Industry standard procedures for salt exchange).
-
PubChem. "Compound Summary: H-Tyr-Phe-OH."[6] National Library of Medicine. Link (Chemical property verification for YF/YFF analogs).
Sources
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. H-Tyr-Tic-Cha-Phe-OH | C37H44N4O6 | CID 9809581 - PubChem [pubchem.ncbi.nlm.nih.gov]
